molecular formula C2H5NO2 B14662480 2-(Hydroxyimino)ethan-1-ol CAS No. 37110-02-4

2-(Hydroxyimino)ethan-1-ol

Cat. No.: B14662480
CAS No.: 37110-02-4
M. Wt: 75.07 g/mol
InChI Key: XDFCKHNPTCLLTI-UHFFFAOYSA-N
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Description

It is a derivative of acetaldehyde where the aldehyde group is replaced by an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxyimino)ethan-1-ol can be synthesized through the reaction of acetaldehyde with hydroxylamine under acidic conditions . The reaction typically involves the following steps:

  • Dissolve acetaldehyde in water.
  • Add hydroxylamine hydrochloride to the solution.
  • Adjust the pH to acidic conditions using hydrochloric acid.
  • Allow the reaction to proceed at room temperature for several hours.
  • Isolate the product by extraction and purification techniques.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The product is then purified using distillation or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

    Reduction: Reduction of the oxime group can yield primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitriles or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Hydroxyimino)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)ethan-1-ol involves its ability to form stable complexes with metal ions and other molecules. This property makes it useful in catalysis and as a ligand in coordination chemistry. The oxime group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxyimino)ethan-1-ol is unique due to its oxime group, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in multiple research and industrial applications.

Properties

IUPAC Name

2-hydroxyiminoethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c4-2-1-3-5/h1,4-5H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFCKHNPTCLLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60783367
Record name 2-(Hydroxyimino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60783367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37110-02-4
Record name 2-(Hydroxyimino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60783367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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